REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]=NC(C)(C)C.CC1(C)CCCC(C)(C)N1.[Li]CCCC.Cl[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.[O:43]1CCCC1>>[C:37]1([CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[CH:1]=[O:43])[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=CC=C1)C=NC(C)(C)C
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
11.23 g
|
Type
|
reactant
|
Smiles
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ClCCCCCCCC1=CC=CC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was maintained below 0° C
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated at 50°-55° C. for 2 h
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
quenched by the slow addition of dilute hydrochloric acid (100 mL of acid diluted with 300 mL of water)
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Type
|
CUSTOM
|
Details
|
Hydrolysis
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Type
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TEMPERATURE
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Details
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by heating the mixture at 50°-60° C. for 2.5 h
|
Duration
|
2.5 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with hexane (100 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
after filtering
|
Type
|
WASH
|
Details
|
washing the filter cake with hexane the organic solution
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCCCCCC1=C(C=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |